1-(5-Bromopyridin-3-yl)imidazolidin-2-one
Overview
Description
1-(5-Bromopyridin-3-yl)imidazolidin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It features a bromine atom attached to the pyridine ring and an imidazolidin-2-one moiety
Mechanism of Action
These compounds are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Substituted imidazolidin-2-ones are also important synthetic intermediates that can be transformed into a broad variety of complex structures , and represent a useful class of chiral auxiliaries for asymmetric transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromopyridin-3-amine with ethylene carbonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Process optimization and scaling up are crucial to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions at the bromine atom or other positions on the pyridine ring can lead to a variety of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)imidazolidin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(5-Bromopyridin-3-yl)methanamine: This compound differs by having an amine group instead of the imidazolidin-2-one moiety.
1-(5-Bromopyridin-3-yl)-4-methylpiperazine: This compound features a piperazine ring instead of the imidazolidin-2-one ring.
3-Bromo-5-(pyrrolidinocarbonyl)pyridine: This compound has a pyrrolidinocarbonyl group attached to the pyridine ring.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1-(5-bromopyridin-3-yl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-6-3-7(5-10-4-6)12-2-1-11-8(12)13/h3-5H,1-2H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAJDKPPMKRHFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.